molecular formula C11H10NO5- B14216529 2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate CAS No. 548436-62-0

2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate

Cat. No.: B14216529
CAS No.: 548436-62-0
M. Wt: 236.20 g/mol
InChI Key: XLBGCZJIUBNUFP-UHFFFAOYSA-M
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Description

2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate typically involves the reaction of 2-aminophenol with 1,3-dimethoxy-1,3-dioxopropane under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 25°C to 50°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, including temperature, pressure, and solvent composition, are optimized to maximize yield and purity. The product is then isolated through filtration, followed by recrystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride at room temperature.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their functions. The pathways involved may include oxidative stress, apoptosis, or signal transduction, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,3-Dimethoxy-1,3-dioxopropan-2-yl)amino]benzoic acid
  • 2-[(1,3-Dimethoxy-1,3-dioxopropan-2-yl)amino]phenol
  • 2-[(1,3-Dimethoxy-1,3-dioxopropan-2-yl)amino]aniline

Uniqueness

2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

548436-62-0

Molecular Formula

C11H10NO5-

Molecular Weight

236.20 g/mol

IUPAC Name

2-[(1,3-dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate

InChI

InChI=1S/C11H11NO5/c1-16-10(14)9(11(15)17-2)12-7-5-3-4-6-8(7)13/h3-6,13H,1-2H3/p-1

InChI Key

XLBGCZJIUBNUFP-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C(=NC1=CC=CC=C1[O-])C(=O)OC

Origin of Product

United States

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